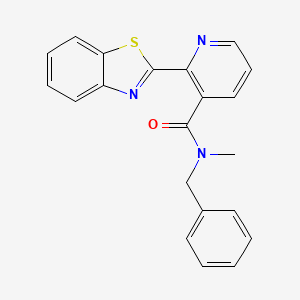
2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives under specific conditions. The reaction is often catalyzed by agents such as piperidine in ethanol solvent . Another approach involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, hydroxybenzotriazole (HOBT), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
2-(1,3-Benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and anticonvulsant agent
Materials Science: Benzothiazole derivatives are used in the development of fluorescent materials and electroluminescent devices.
Biological Research: The compound has shown promise in studies related to enzyme inhibition and neuroprotection.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in the central nervous system. Molecular docking studies have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors .
類似化合物との比較
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: Known for its anticonvulsant activity.
N’-(1,3-Benzothiazol-2-yl)-arylamides: Studied for their antibacterial properties.
特性
分子式 |
C21H17N3OS |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C21H17N3OS/c1-24(14-15-8-3-2-4-9-15)21(25)16-10-7-13-22-19(16)20-23-17-11-5-6-12-18(17)26-20/h2-13H,14H2,1H3 |
InChIキー |
MSWPSIYIMQSAKQ-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15097069.png)
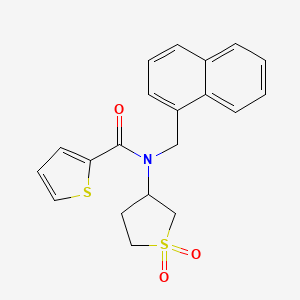

![2-[(2-Methoxyethyl)amino]propanamide](/img/structure/B15097106.png)
![2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B15097109.png)
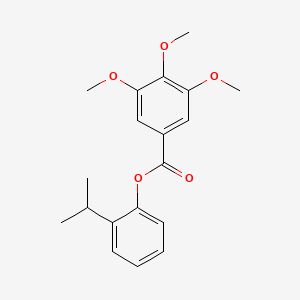

![3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B15097131.png)
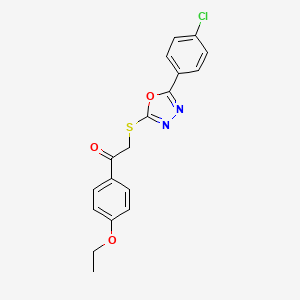
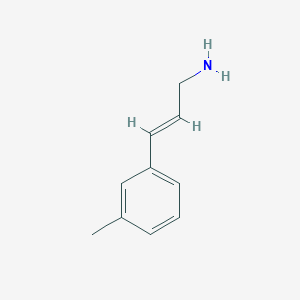
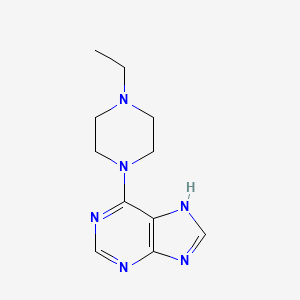
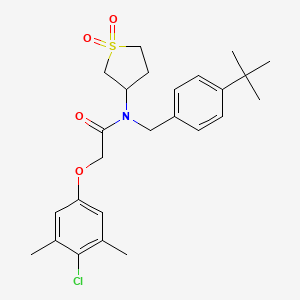
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B15097156.png)

